1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)-
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Overview
Description
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is an organic compound that features a quinoline ring substituted with a nitro group and a propanediamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration: The quinoline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated quinoline is then alkylated with 2-methyl-1,2-propanediamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups in the propanediamine moiety can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Condensation Reagents: Aldehydes, ketones.
Major Products
Reduction: Formation of 1,2-Propanediamine, 2-methyl-N1-(3-amino-4-quinolinyl)-.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline ring and nitro group.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine, 2-methyl-: Lacks the quinoline ring and nitro group, resulting in different chemical properties and applications.
1,2-Propanediamine, N1-(3-nitro-4-quinolinyl)-: Similar structure but without the methyl group, leading to differences in reactivity and biological activity.
2-Methyl-1,2-propanediamine: Lacks the quinoline ring and nitro group, used primarily as a building block in organic synthesis.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(3-nitro-4-quinolinyl)- is unique due to the presence of both the quinoline ring and nitro group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-methyl-1-N-(3-nitroquinolin-4-yl)propane-1,2-diamine |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,14)8-16-12-9-5-3-4-6-10(9)15-7-11(12)17(18)19/h3-7H,8,14H2,1-2H3,(H,15,16) |
InChI Key |
MJWNZUXIXLDUET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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